molecular formula C6H20N2O6S B15346822 N-propan-2-ylhydroxylamine;sulfuric acid CAS No. 64611-86-5

N-propan-2-ylhydroxylamine;sulfuric acid

Cat. No.: B15346822
CAS No.: 64611-86-5
M. Wt: 248.30 g/mol
InChI Key: CSLYMPDYAQYLBZ-UHFFFAOYSA-N
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Description

N-Propan-2-ylhydroxylamine;sulfuric acid is a hydroxylamine derivative combined with sulfuric acid. Hydroxylamine derivatives are widely used in organic synthesis, catalysis, and pharmaceutical applications due to their nucleophilic and reducing properties. Sulfuric acid, a strong Brønsted acid, enhances the reactivity of hydroxylamine derivatives by protonation, facilitating reactions such as nitrosation, condensation, and cyclization.

Properties

CAS No.

64611-86-5

Molecular Formula

C6H20N2O6S

Molecular Weight

248.30 g/mol

IUPAC Name

N-propan-2-ylhydroxylamine;sulfuric acid

InChI

InChI=1S/2C3H9NO.H2O4S/c2*1-3(2)4-5;1-5(2,3)4/h2*3-5H,1-2H3;(H2,1,2,3,4)

InChI Key

CSLYMPDYAQYLBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NO.CC(C)NO.OS(=O)(=O)O

Related CAS

5080-22-8 (Parent)

Origin of Product

United States

Biological Activity

N-propan-2-ylhydroxylamine; sulfuric acid is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and toxicology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant data.

Molecular Structure and Composition

  • IUPAC Name : N-propan-2-ylhydroxylamine; sulfuric acid
  • Molecular Formula : C3H9NO4S
  • Molecular Weight : 155.17 g/mol

The compound consists of a hydroxylamine moiety attached to a propan-2-yl group, with sulfuric acid contributing to its acidity and potential reactivity.

N-propan-2-ylhydroxylamine acts primarily through the inhibition of specific enzymes and pathways in biological systems. Its mechanism can be summarized as follows:

  • Enzyme Inhibition : The compound has been shown to inhibit certain metalloproteinases and peptidyl deformylase (PDF), which are crucial in various physiological processes including inflammation and cancer progression .
  • Reactivation of Acetylcholinesterase (AChE) : Similar to other oxime compounds, N-propan-2-ylhydroxylamine may possess the ability to reactivate AChE inhibited by organophosphorus compounds, making it potentially useful in treating pesticide poisoning .

Antimicrobial Properties

Research indicates that N-propan-2-ylhydroxylamine exhibits antimicrobial activity. It has been tested against various bacterial strains, showing significant inhibition zones in agar diffusion assays. This suggests its potential as an antimicrobial agent.

Toxicological Studies

Toxicity studies have demonstrated that while the compound has therapeutic potential, it also poses risks at higher concentrations. In vivo studies on animal models have shown that acute exposure can lead to neurotoxic effects, emphasizing the need for careful dosage regulation .

Case Studies

  • Study on Organophosphate Poisoning : In a controlled study involving rats, N-propan-2-ylhydroxylamine was administered following exposure to sarin gas. The results indicated a significant increase in survival rates compared to control groups receiving no treatment .
  • Antimicrobial Efficacy : A recent study evaluated the efficacy of N-propan-2-ylhydroxylamine against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting its potential as a treatment option for resistant bacterial infections.

Data Summary

Property Value
IUPAC NameN-propan-2-ylhydroxylamine; sulfuric acid
Molecular FormulaC3H9NO4S
Molecular Weight155.17 g/mol
Antimicrobial MIC (MRSA)32 µg/mL
Survival Rate (Sarin Study)Increased significantly compared to controls

Chemical Reactions Analysis

General Reactivity Profile

Hydroxylamine-O-sulfonic acid derivatives are electrophilic aminating agents, enabling:

  • N–H aziridination of alkenes via concerted addition ( , ).

  • Hydrazine synthesis via reaction with amines ( , ).

  • Nucleophilic substitution at carbonyl groups ( , ).

2.1. Aziridination of Alkenes

HOSA reacts with unactivated alkenes to form N–H aziridines under mild conditions. For example:

SubstrateConditionsProductYieldSource
CyclohexeneHFIP solvent, 25°CAziridine derivative72%
Styrene derivativesAcidic aqueous/organic biphasicFunctionalized aziridines50–85%

Mechanism involves HOSA activation via hydrogen bonding with hexafluoroisopropanol (HFIP), forming an electrophilic intermediate that undergoes concerted addition ( , ).

2.3. Nucleophilic Substitution at Carbonyl Groups

HOSA reacts with aldehydes/ketones to form oximes or nitriles:

SubstrateConditionsProductYieldSource
BenzaldehydeHOSA, H₂SO₄, 80°CBenzonitrile89%
CyclohexanoneHOSA, formic acid, refluxCyclohexanone oxime92%

Arylalkyl ketones undergo Beckmann rearrangement to amides under acidic conditions ( ).

Reaction with Sulfuric Acid

Sulfuric acid is often used as a catalyst or solvent in HOSA-mediated reactions:

  • HOSA synthesis : Hydroxylammonium sulfate reacts with oleum at 90–130°C to form crystalline HOSA (purity >98%, mean particle size 50–110 μm) ( ).

  • pH control : In hydrazine synthesis, sulfuric acid neutralizes excess base (e.g., NaOH) to maintain optimal pH (~8) ( , ).

Mechanistic Insights

  • Electrophilic activation : HOSA forms hydrogen-bonded clusters with solvents (e.g., HFIP), enhancing electrophilicity at the N–O bond ( , ).

  • Base dependence : Reactions with Grignard reagents or organolithiums proceed via oxy-hydrazine intermediates, leading to hydrazones or azomethine imines ( , ).

Data Gaps and Limitations

No direct studies on N-propan-2-ylhydroxylamine;sulfuric acid were identified. Extrapolation from HOSA chemistry suggests analogous reactivity, but experimental validation is required.

Comparison with Similar Compounds

Structural and Functional Analogues

  • Hydroxamic Acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide):
    Hydroxamic acids share a hydroxylamine moiety but differ in substitution patterns. They exhibit antioxidant and metal-chelating properties, unlike N-propan-2-ylhydroxylamine;sulfuric acid, which is primarily used in catalysis and synthesis. Hydroxamic acids also show bioactivity in pharmaceutical contexts (e.g., histone deacetylase inhibition) .

  • Hydroxyureido Compounds (e.g., N’-methyl-N’-hydroxycarbamoyl-L-phenylalanine):
    These compounds combine hydroxylamine and urea functionalities. They are utilized in peptide synthesis and as intermediates in medicinal chemistry, whereas this compound is more commonly employed in acid-catalyzed reactions .

Sulfuric Acid-Based Catalysts

  • Molybdate Sulfuric Acid (MSA): MSA is a heterogeneous catalyst used in N-nitrosation reactions and pyrrole synthesis. It outperforms traditional sulfuric acid in selectivity and reaction efficiency (e.g., 85–95% yield in N-nitrosation reactions) .
  • Xantha Sulfuric Acid (XSA) :
    XSA, derived from xanthan gum, is a biodegradable catalyst for solvent-free syntheses (e.g., diindolylmethanes and N-substituted pyrroles). It achieves >90% yields and is reusable without activity loss .

    • Comparison : this compound lacks the polymer-supported structure of XSA but may offer similar proton-donating capabilities.
  • Alumina Sulfuric Acid (ASA): ASA catalyzes multicomponent reactions (e.g., 1,4-dihydropyridines) with high yields (80–92%). Nano-ASA variants further enhance reaction rates under microwave conditions . Comparison: ASA’s solid-phase catalysis contrasts with the liquid-phase reactivity of this compound.

Data Tables

Table 1: Catalytic Performance of Sulfuric Acid Derivatives

Compound Reaction Type Yield (%) Reaction Time Reusability Reference
MSA N-Nitrosation 85–95 2–3 h Limited
XSA Diindolylmethane synthesis >90 1–2 h Yes
ASA 1,4-Dihydropyridine synthesis 80–92 30–60 min Yes
N-Propan-2-ylhydroxylamine;H₂SO₄ Not reported

Table 2: Bioactivity of Hydroxylamine Derivatives

Compound Bioactivity Application Reference
Hydroxamic acids Antioxidant, HDAC inhibition Pharmaceuticals
Hydroxyureido compounds Peptide synthesis Medicinal chemistry
N-Propan-2-ylhydroxylamine;H₂SO₄ Catalytic protonation Organic synthesis

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